1,3,5,6-Tetrahydroxyxanthone
Overview
Description
1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .Physical And Chemical Properties Analysis
The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .Scientific Research Applications
Diuretic and Saluretic Effects
1,3,5,6-Tetrahydroxyxanthone has been shown to induce diuresis (increased urine production) and saluresis (increased salt excretion) in both normotensive and hypertensive rats. This suggests potential applications in managing conditions like hypertension where fluid and salt balance is crucial .
Renal Protection
Research indicates that 1,3,5,6-Tetrahydroxyxanthone can protect renal function. It has been observed to increase urinary volume and electrolyte excretion while sparing calcium, which may help in preventing kidney stone formation .
Anti-Urolithic Properties
The compound has demonstrated anti-urolithic properties by decreasing the quantity of monohydrate crystals in urine, which are often precursors to kidney stones .
Antioxidant Activity
Xanthones, including 1,3,5,6-Tetrahydroxyxanthone, are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is beneficial in various oxidative stress-related diseases .
Anti-Inflammatory Effects
Several studies have reported the anti-inflammatory potential of xanthones. They may inhibit COX enzymes and inflammatory mediators, suggesting a role in treating inflammatory conditions .
Potential Pharmacological Effects
While not specific to 1,3,5,6-Tetrahydroxyxanthone, related compounds like mangiferin have shown a wide range of pharmacological effects such as antidiabetic, antitumor, cardioprotective, and neuroprotective activities. This suggests that 1,3,5,6-Tetrahydroxyxanthone could also possess similar multifactorial effects .
Mechanism of Action
Target of Action
1,3,5,6-Tetrahydroxyxanthone (THX) is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . The primary targets of THX are the renal system and the hypertensive conditions in rats . It has been shown to induce diuresis and saluresis in both normotensive and hypertensive rats .
Mode of Action
The mode of action of THX involves its interaction with the renal system. It promotes diuresis, which is the increased production of urine, and saluresis, which is the increased excretion of salt in the urine . This effect is associated with increased levels of urinary sodium (Na+) and potassium (K+), besides a calcium (Ca2+)-sparing effect .
Biochemical Pathways
The biosynthesis of xanthones like THX in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
The pharmacokinetics of THX involves its absorption and excretion in the body. It is administered orally and its effects on the urinary volume and composition are evaluated daily . .
Result of Action
The result of THX action is the promotion of diuresis and saluresis, which leads to increased urinary volume and changes in the composition of urine . It also decreases the quantity of monohydrate crystals in urine . In terms of renal analyses, THX has been shown to reduce the content of lipid hydroperoxides (LOOH) and increase nitrite levels in kidney homogenates obtained from hypertensive rats .
Action Environment
The action of THX is influenced by the physiological state of the organism. For instance, its effects have been studied in both normotensive and hypertensive rats, indicating that its efficacy can vary depending on the blood pressure condition of the organism . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
Record name | 1,3,5,6-tetrahydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetrahydroxyxanthone | |
CAS RN |
5084-31-1 | |
Record name | 1,3,5,6-tetrahydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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